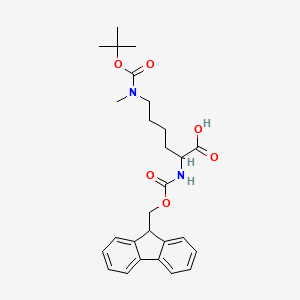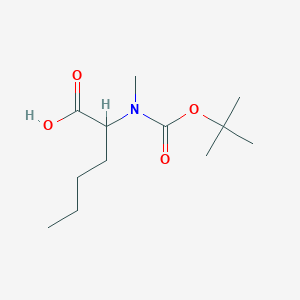
Boc-N-Me-L-2-aminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-L-2-aminohexanoic acid, also known as N-ε-t.-Boc-ε-aminocaproic acid or tert-butyl 6-aminohexanoate, is a derivative of 6-aminohexanoic acid. This compound is commonly used in peptide synthesis as a building block due to its ability to introduce the ε-aminocaproyl moiety into various compounds . It is a white to slightly yellow powder with a molecular weight of 231.29 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-L-2-aminohexanoic acid typically involves the protection of the amino group of 6-aminohexanoic acid with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 6-aminohexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-N-Me-L-2-aminohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using nucleophiles like amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (RNH2) or alcohols (ROH) in the presence of a base.
Deprotection Reactions: Common reagents include TFA, HCl, or other strong acids under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with substituted functional groups.
Deprotection Reactions: The major product is 6-aminohexanoic acid after the removal of the Boc group.
Applications De Recherche Scientifique
Boc-N-Me-L-2-aminohexanoic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Boc-N-Me-L-2-aminohexanoic acid involves its ability to act as a substrate or inhibitor for various enzymes. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with enzymes or other molecular targets. The ε-aminocaproyl moiety introduced by this compound can mimic natural amino acid residues, allowing it to bind to specific enzyme active sites and inhibit their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic acid: The unprotected form of Boc-N-Me-L-2-aminohexanoic acid, used in similar applications but lacks the Boc protection.
Fmoc-6-aminohexanoic acid: Another protected form of 6-aminohexanoic acid, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its Boc protection, which provides stability under basic conditions and allows for selective deprotection under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15) |
Clé InChI |
HYGQYTQHPSQSFF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


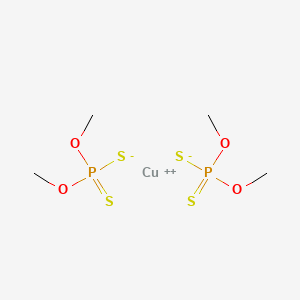
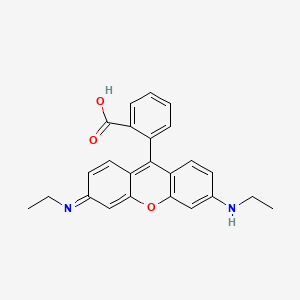

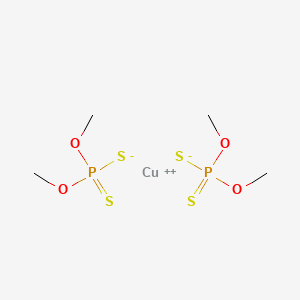

![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
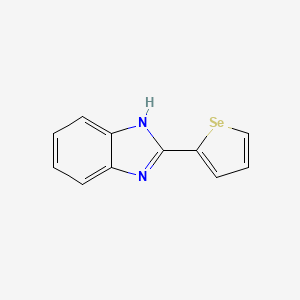

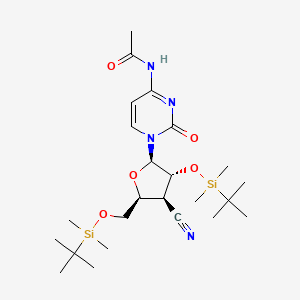

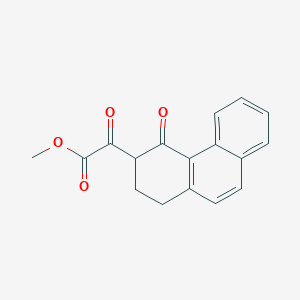
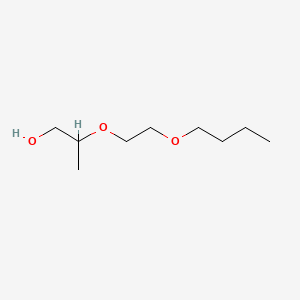
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
